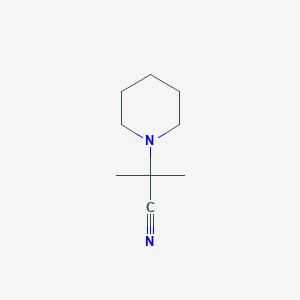

2-Methyl-2-piperidin-1-ylpropanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-piperidin-1-ylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-9(2,8-10)11-6-4-3-5-7-11/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSJLBUPRRXRDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90302328 | |

| Record name | 1-(1-cyano-1-methylethyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2273-41-8 | |

| Record name | α,α-Dimethyl-1-piperidineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2273-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 150245 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002273418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC150245 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1-cyano-1-methylethyl)-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90302328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 2 Methyl 2 Piperidin 1 Ylpropanenitrile

Reactivity of the Nitrile Functional Group

The electron-withdrawing nature of the nitrogen atom in the nitrile group (C≡N) renders the carbon atom electrophilic, making it susceptible to attack by nucleophiles. This fundamental property underpins a variety of important chemical transformations.

Nucleophilic Additions to the Nitrile (e.g., Hydration, Reduction)

Hydration: The nitrile group can undergo hydration to form either an amide or a carboxylic acid, depending on the reaction conditions. This process is a cornerstone of α-aminonitrile chemistry, providing a direct route to α-amino acids. wikipedia.orgmedschoolcoach.commasterorganicchemistry.com The hydrolysis of the nitrile in α-aminonitriles like 2-Methyl-2-piperidin-1-ylpropanenitrile is expected to proceed under acidic or basic conditions. masterorganicchemistry.comacs.org The initial product is an α-amino amide, which can then be further hydrolyzed to the corresponding α-amino acid. masterorganicchemistry.com

Reduction: The nitrile group is readily reducible to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. For α-aminonitriles, this reaction would lead to the formation of a 1,2-diamine.

| Reaction Type | Reagents and Conditions | Expected Product |

| Hydration (to Amide) | H₂O, H⁺ or OH⁻ (mild conditions) | 2-Methyl-2-piperidin-1-ylpropanamide |

| Hydration (to Carboxylic Acid) | H₂O, H⁺ or OH⁻ (strong conditions, heat) | 2-Methyl-2-piperidin-1-ylpropanoic acid |

| Reduction | 1. LiAlH₄, Et₂O 2. H₂O | 1-(1,1-Dimethyl-2-aminoethyl)piperidine |

| Reduction | H₂, Raney Ni or PtO₂ | 1-(1,1-Dimethyl-2-aminoethyl)piperidine |

Participation in Cycloaddition and Condensation Reactions

The nitrile group can participate in various cycloaddition reactions, acting as a dipolarophile. For instance, nitriles are known to react with nitrile imines and nitrile oxides in [3+2] cycloaddition reactions to form five-membered heterocycles like 1,2,4-triazoles and oxadiazoles, respectively. oup.comnih.govtandfonline.comchemistryviews.orgmdpi.com While specific examples with this compound are not documented, its nitrile functionality is expected to be amenable to such transformations.

Condensation reactions involving the nitrile group are also plausible. The formation of α-aminonitriles themselves, often via the Strecker synthesis, is a classic example of a one-pot, three-component condensation reaction involving an aldehyde or ketone, an amine, and a cyanide source. wikipedia.orgmedschoolcoach.commasterorganicchemistry.commdpi.comorganic-chemistry.orgnews-medical.netmasterorganicchemistry.comucalgary.ca

Transformations Involving the Piperidine (B6355638) Heterocycle

The piperidine ring in this compound is a saturated heterocycle containing a tertiary amine. This functionality is the primary site of reactivity within the piperidine moiety.

Electrophilic and Nucleophilic Reactions at the Piperidine Nitrogen

The lone pair of electrons on the piperidine nitrogen atom makes it nucleophilic and basic. It can readily react with electrophiles. For instance, N-alkylation of piperidine derivatives is a common reaction, typically achieved by treatment with alkyl halides. researchgate.net

Conversely, the piperidine nitrogen can be targeted in oxidative processes. A significant metabolic pathway for many piperidine-containing drugs is N-dealkylation, often catalyzed by cytochrome P450 enzymes. nih.govnih.govresearchgate.net This process involves the oxidation of the carbon atom alpha to the nitrogen, leading to the formation of an unstable carbinolamine that subsequently fragments to yield a secondary amine and a carbonyl compound.

Reactions Involving Carbon Atoms of the Piperidine Ring

The carbon atoms of the piperidine ring, particularly those alpha to the nitrogen (C2 and C6), are susceptible to oxidation. This can lead to the formation of N-acyliminium ions, which are versatile intermediates for further functionalization. nih.gov The oxidation of N-alkylpiperidines can yield lactams. researchgate.net More recent methods involving photocatalysis allow for the functionalization of piperidines at both the α- and β-positions. chemrxiv.org

Stability and Degradation Pathways of this compound

The stability of this compound is influenced by several factors, including temperature, pH, and the presence of oxidizing or reducing agents.

As an α-aminonitrile, it may be susceptible to degradation under certain conditions. For instance, some α-aminonitriles can undergo a retro-Strecker reaction, particularly in the presence of mild acids, to release hydrogen cyanide. reddit.com

Thermal degradation of α-aminonitriles can lead to complex reaction pathways, including polymerization. mdpi.com The thermal stability of related compounds like amino acids has been studied, showing that degradation is promoted by increased temperature and can be influenced by the structure of the side chains. researchgate.netnih.gov It is reasonable to expect that at elevated temperatures, this compound would undergo decomposition, potentially involving the elimination of hydrogen cyanide or fragmentation of the piperidine ring.

Under oxidative conditions, degradation could be initiated at the piperidine nitrogen or the α-carbons of the ring, as discussed previously. nih.gov

Investigations into Stereochemical Outcomes of Reactions of this compound

As of the current body of scientific literature, there are no specific research findings available that detail the stereochemical outcomes, such as diastereoselectivity or enantioselectivity, of reactions involving this compound.

The molecular structure of this compound possesses a prochiral center at the quaternary carbon atom to which the methyl, piperidin-1-yl, and nitrile groups are attached. This structural feature suggests that reactions involving the transformation of this center or reactions of the molecule with chiral reagents could potentially lead to stereoisomeric products. However, dedicated studies to investigate and document these potential stereochemical pathways have not been reported.

While research into the stereoselective synthesis and reactions of related α-aminonitriles and piperidine derivatives is an active area of chemical investigation, the specific compound this compound has not been the subject of such studies. Consequently, there is a lack of experimental data, including reaction conditions, catalyst systems, and diastereomeric or enantiomeric ratios, to present in a detailed analysis or in tabular format.

Further research would be necessary to explore the stereochemical behavior of this compound in chemical transformations. Such investigations would be valuable in elucidating the potential for asymmetric synthesis and the creation of chiral derivatives from this compound.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations focusing specifically on the compound This compound are not present in publicly accessible research. The stringent requirements for data pertaining exclusively to this molecule, as outlined in the request, cannot be met with scientifically verified findings.

General computational methodologies and experimental data for analogous structures, such as other α-aminonitriles or piperidine derivatives, exist. For instance, studies on the Strecker reaction provide mechanistic insights into the synthesis of α-aminonitriles acs.orgorganic-chemistry.orgmdpi.com, and research on piperidine-containing compounds offers general conformational principles. nih.gov However, these findings are not specific to this compound and therefore fall outside the strict scope of the requested article.

To fulfill the user's request, dedicated quantum chemical calculations, mechanistic modeling, and solvent effect simulations would need to be performed on this compound. As this primary research is not available, the generation of an article with the specified, detailed sections and data tables is not possible at this time.

Computational and Theoretical Investigations of 2 Methyl 2 Piperidin 1 Ylpropanenitrile

Development of Structure-Reactivity and Structure-Function Models

The development of predictive models for the reactivity and biological function of chemical compounds is a cornerstone of modern computational chemistry and drug discovery. For 2-Methyl-2-piperidin-1-ylpropanenitrile, while specific, direct experimental data for model building is not extensively available in public literature, we can outline the established methodologies for creating robust Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Function Relationship (QSFR) models. These models are based on the principle that the chemical structure and its physicochemical properties are intrinsically linked to its reactivity and biological activity.

The general approach involves calculating a set of numerical values, known as descriptors, that characterize the molecule's structure. These descriptors are then mathematically correlated with an observed activity or property.

Quantitative Structure-Reactivity Relationship (QSRR) Models

QSRR models aim to predict the chemical reactivity of a compound. For this compound, this could involve predicting its susceptibility to nucleophilic attack at the nitrile carbon or its stability under various conditions. The development of a QSRR model follows a structured process:

Descriptor Calculation: A wide array of molecular descriptors would be calculated for this compound and a series of structurally related α-aminonitriles. These descriptors fall into several categories:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and include connectivity indices, and counts of specific atom types or functional groups.

Geometrical (3D) Descriptors: These require a 3D optimized structure and include information about the molecule's shape, size, and surface area.

Quantum Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide insights into the electronic properties. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial atomic charges. nih.gov The carbon atom in a nitrile is electrophilic due to resonance that places a positive charge on it, making it susceptible to nucleophilic attack. libretexts.org

Model Building and Validation: Using a dataset of compounds with known reactivity data (e.g., reaction rates), statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines) are employed to build a mathematical model. nih.govnih.gov The robustness and predictive power of these models are rigorously assessed through internal and external validation techniques. nih.gov

A hypothetical QSRR model for a series of α-aminonitriles might look like the equation below:

log(k) = β₀ + β₁(LUMO) + β₂(q_C) + β₃(PSA)

Where log(k) is the logarithm of the reaction rate constant, LUMO is the energy of the lowest unoccupied molecular orbital, q_C is the partial charge on the nitrile carbon, and PSA is the polar surface area. The coefficients (β) are determined by the regression analysis.

Illustrative Data for a QSRR Study

The following table represents a hypothetical dataset that would be used to develop a QSRR model for a series of piperidine-based α-aminonitriles.

| Compound | log(k) (Reactivity) | LUMO (eV) | Partial Charge on Nitrile C (e) | Polar Surface Area (Ų) |

| This compound | Unknown | -0.5 | +0.15 | 15.7 |

| Analog 1 | -2.5 | -0.6 | +0.18 | 20.1 |

| Analog 2 | -1.8 | -0.4 | +0.13 | 18.5 |

| Analog 3 | -3.1 | -0.7 | +0.20 | 22.4 |

Quantitative Structure-Function Relationship (QSFR) Models

QSFR models, often referred to as QSAR models in the context of biological activity, correlate molecular structure with a specific biological function or endpoint, such as receptor binding affinity or enzyme inhibition. nih.govresearchgate.net The development process is analogous to that of QSRR models but focuses on a biological response.

Descriptor Selection: The choice of descriptors is crucial and often guided by the biological mechanism of action. For instance, if the compound is hypothesized to interact with a biological receptor, descriptors related to molecular shape, hydrophobicity (e.g., LogP), and hydrogen bonding capacity become highly relevant. nih.govijnrd.org The piperidine (B6355638) ring is a common feature in many pharmaceuticals and its substituents greatly influence biological properties. researchgate.net

Model Generation and Validation: A training set of diverse piperidine derivatives with measured biological activity (e.g., IC₅₀ values) is used to generate the QSFR model. nih.govmdpi.com The model's predictive ability is then tested on an external set of compounds not used in the model-building process. For a series of piperidine derivatives, a study might use 2D and 3D autocorrelation descriptors selected by a genetic algorithm to build an MLR model. nih.gov

Illustrative Data for a QSFR/QSAR Study

This table provides a hypothetical example of data used to construct a QSAR model for the inhibition of a specific enzyme by a series of compounds including this compound.

| Compound | pIC₅₀ (-logIC₅₀) | XLogP3 | Hydrogen Bond Acceptors | Rotatable Bonds |

| This compound | Unknown | 2.1 | 2 | 1 |

| Analog A | 6.5 | 2.5 | 3 | 2 |

| Analog B | 7.2 | 1.8 | 2 | 1 |

| Analog C | 5.9 | 3.1 | 3 | 3 |

These computational models are powerful tools. Once validated, they can be used to virtually screen new, hypothetical compounds, prioritizing the synthesis and testing of those with the highest predicted reactivity or desired biological function. This significantly accelerates the research and development process by focusing laboratory efforts on the most promising candidates.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer direct insights into the carbon-hydrogen framework of a molecule. upi.edubhu.ac.in In ¹H NMR, the chemical shift, integration, and signal splitting (multiplicity) reveal the number of different types of protons, the relative number of protons of each type, and the number of neighboring protons, respectively. upi.edu ¹³C NMR provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environment. bhu.ac.inslideshare.net

For 2-Methyl-2-piperidin-1-ylpropanenitrile, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the piperidine (B6355638) ring and the methyl groups. The two methyl groups attached to the quaternary carbon are chemically equivalent and would therefore appear as a sharp singlet. The piperidine ring protons would present as a series of multiplets due to complex spin-spin coupling.

The ¹³C NMR spectrum would display signals for each unique carbon atom. Notably, a quaternary carbon signal would be observed for the carbon atom bonded to the two methyl groups, the piperidine nitrogen, and the nitrile group. The nitrile carbon itself would appear at a characteristic downfield chemical shift. Studies on various N-alkylpiperidines provide a basis for predicting the chemical shifts of the ring carbons, which are influenced by the nature of the N-alkyl substituent. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This is an interactive data table. Click on the headers to sort.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C(CH₃)₂ | ~1.4 (singlet, 6H) | ~25 |

| C(CH₃)₂ | - | ~60 |

| CN | - | ~120 |

| Piperidine C2, C6 (α to N) | ~2.5 (multiplet, 4H) | ~55 |

| Piperidine C3, C5 (β to N) | ~1.6 (multiplet, 4H) | ~26 |

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra and establishing the complete bonding network of the molecule. libretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal the coupling network within the piperidine ring, showing correlations between the protons at C2/C6, C3/C5, and C4. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbon atoms to which they are attached. mdpi.com This would be used to definitively assign the ¹³C signals for the C2/C6, C3/C5, and C4 methylene groups of the piperidine ring by correlating them with their corresponding proton signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying connections involving quaternary carbons. Key expected HMBC correlations for this compound would include:

A correlation from the methyl protons to the quaternary carbon, C(CH₃)₂.

A correlation from the methyl protons to the nitrile carbon (CN).

Correlations from the piperidine protons at C2/C6 to the quaternary carbon C(CH₃)₂.

These correlations would provide unequivocal proof of the connectivity between the piperidine ring and the 2-methylpropanenitrile moiety.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and molecular formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry measures the m/z of an ion with very high accuracy, allowing for the determination of its elemental composition. For this compound, with a molecular formula of C₉H₁₆N₂, HRMS would be used to confirm the exact mass of the molecular ion, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Table 2: Molecular Formula and Exact Mass Data for this compound This is an interactive data table. Click on the headers to sort.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₆N₂ |

| Nominal Mass | 152 amu |

| Monoisotopic Mass | 152.13135 Da |

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and fragmented to produce product ions. The resulting fragmentation pattern provides valuable information about the molecule's structure.

For the protonated molecule [C₉H₁₆N₂ + H]⁺, a characteristic fragmentation pathway would likely involve the cleavage of the bond between the piperidine ring and the side chain. This would lead to the formation of key fragment ions that are diagnostic of the molecular structure.

Table 3: Predicted Key Fragment Ions in Tandem MS of this compound This is an interactive data table. Click on the headers to sort.

| Fragment Ion Structure | Proposed Formula | Calculated m/z |

|---|---|---|

| [M - C(CH₃)₂CN]⁺ (Piperidine ring) | C₅H₁₀N⁺ | 84.0813 |

| [M - Piperidine]⁺ (Side chain) | C₄H₇N⁺ | 69.0578 |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and conformational details, can be generated.

While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as 3-oxo-3-(piperidin-1-yl)propanenitrile, provides insight into the expected solid-state conformation. nih.govnih.govresearchgate.net The piperidine ring is expected to adopt a stable chair conformation. nih.govresearchgate.net The crystal structure would be stabilized by various intermolecular interactions, and the precise bond lengths and angles would confirm the covalent structure determined by NMR and MS.

Table 4: Expected Crystallographic Parameters for this compound based on Analogue Structures This is an interactive data table. Click on the headers to sort.

| Parameter | Expected Value / Conformation | Reference |

|---|---|---|

| Piperidine Ring Conformation | Chair | nih.govresearchgate.net |

| Crystal System | Monoclinic (example) | nih.gov |

| Space Group | P2₁/c (example) | nih.gov |

| C-N Bond Length (Piperidine) | ~1.46 Å | researchgate.net |

| C-C Bond Length (Piperidine) | ~1.52 Å | researchgate.net |

Crystal Packing and Intermolecular Interactions

While specific crystallographic data for this compound is not publicly available, the expected solid-state structure can be inferred from analyses of closely related piperidine-containing molecules. The crystal packing is anticipated to be governed by the steric demands of the piperidine ring and the intermolecular forces established by its functional groups.

In similar crystal structures, such as those of other piperidine derivatives, molecules are often linked into complex three-dimensional networks through these weak hydrogen bonds. nih.govresearchgate.net For instance, in the crystal structure of 1,4-bis(4-cyanobenzyl)piperazine, a related heterocyclic compound, C-H···N interactions link molecules into extended chains. nih.gov The packing efficiency will also be influenced by van der Waals forces, maximizing space-filling in the crystal lattice. The presence of the bulky piperidinyl and gem-dimethyl groups on the α-carbon will significantly influence the packing arrangement, potentially leading to a less dense structure compared to less substituted analogues.

Table 1: Expected Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | C-H (Piperidine, Methyl) | N (Nitrile) | Formation of molecular chains or layers |

| Dipole-Dipole | -C≡N (dipole) | -C≡N (dipole) | Stabilization of the crystal lattice |

| Van der Waals | All atoms | All atoms | Overall packing efficiency and cohesion |

Absolute Configuration Determination

The this compound molecule possesses a chiral center at the quaternary carbon atom bonded to the piperidine, nitrile, and two methyl groups. Therefore, it exists as a pair of enantiomers, (R) and (S). The determination of the absolute configuration of a specific enantiomer is a critical step in stereochemistry and requires specialized analytical techniques.

Single-Crystal X-ray Crystallography: This is the most definitive method for determining absolute configuration. If a single crystal of one enantiomer can be obtained, analysis of anomalous dispersion effects (the Bijvoet method) can unambiguously assign the R or S configuration. researchgate.net This requires the presence of a sufficiently heavy atom for reliable results, though modern techniques have made it possible even for light-atom molecules. researchgate.net Alternatively, co-crystallization with a chiral resolving agent of known absolute configuration allows for the determination of the target molecule's configuration by relating it to the known reference within the crystal structure. researchgate.netnih.gov

Chiroptical Spectroscopy: Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful non-destructive methods. These techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimentally obtained ECD or VCD spectrum with spectra predicted by quantum chemical calculations for the R and S enantiomers, the absolute configuration can be confidently assigned.

Chemical Correlation and Derivatization: The absolute configuration can also be determined by chemically converting the aminonitrile to a compound of known stereochemistry. Another common approach is the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomers that can be distinguished using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. usm.edu Analysis of the chemical shift differences in the ¹H NMR spectra of the resulting diastereomers can reveal the absolute configuration at the stereocenter. usm.edu

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy is an essential tool for confirming the molecular structure of this compound by identifying its key functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands. The most prominent feature for this molecule would be the stretching vibration of the nitrile group (νC≡N). This band is typically sharp and of medium to strong intensity, appearing in the 2260–2220 cm⁻¹ region. spectroscopyonline.com Its intensity is due to the large change in dipole moment during the stretching vibration. spectroscopyonline.com Other key bands include the aliphatic C-H stretching vibrations from the piperidine ring and methyl groups, which appear between 3000 and 2850 cm⁻¹. mdpi.com The C-N stretching vibration of the tertiary amine within the piperidine ring is expected in the fingerprint region, typically around 1200-1100 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. The nitrile C≡N stretch is also strongly active in Raman spectroscopy, appearing in the same 2260–2220 cm⁻¹ region. morressier.comacs.orgresearchgate.net This peak is often very sharp and easily identifiable. The C-N stretching frequency is known to be sensitive to its local environment, including solvent polarity and hydrogen bonding. morressier.comresearchgate.net The symmetric C-H stretching modes of the aliphatic groups are also typically strong in the Raman spectrum.

Table 2: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (FTIR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| Nitrile (-C≡N) | C≡N Stretch | 2260 - 2220 | Medium - Strong, Sharp | Strong, Sharp |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Strong | Strong |

| Aliphatic C-H | C-H Bend/Scissor | 1470 - 1370 | Medium | Medium |

| Tertiary Amine (C-N) | C-N Stretch | 1200 - 1100 | Medium - Strong | Weak - Medium |

Conclusion and Future Research Directions for 2 Methyl 2 Piperidin 1 Ylpropanenitrile

Synthesis and Reactivity Highlights

The synthesis of 2-Methyl-2-piperidin-1-ylpropanenitrile is most plausibly achieved through the well-known Strecker synthesis. organic-chemistry.orgmasterorganicchemistry.comwikipedia.org This multicomponent reaction would involve the condensation of acetone, piperidine (B6355638), and a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN). mdpi.comresearchgate.net The classical Strecker reaction, first reported in 1850, provides a direct and efficient route to α-aminonitriles from simple precursors. mdpi.comacs.org Modern variations of this reaction, including the use of organocatalysts, could offer pathways to enantiomerically enriched versions of the compound, a crucial aspect for potential pharmaceutical applications. mdpi.comresearchgate.net

The reactivity of this compound is dictated by the α-aminonitrile moiety. This functional group is a versatile intermediate in organic synthesis. uni-mainz.de The nitrile group can be hydrolyzed to a carboxylic acid, leading to the formation of α,α-disubstituted amino acids. masterorganicchemistry.comwikipedia.org Alternatively, the nitrile can be reduced to an amine, yielding a diamine. The lability of the C-CN bond also allows for the use of α-aminonitriles as masked iminium ion equivalents or acyl anion equivalents in various synthetic transformations. uni-mainz.de Theoretical calculations have supported the heightened reactivity of α-aminonitriles compared to other nitriles. nih.gov

Key Computational Insights

While no specific computational studies on this compound have been identified, research on structurally related piperidine derivatives provides valuable insights. researchgate.net Computational analysis, likely employing Density Functional Theory (DFT), could elucidate the molecule's conformational preferences, electronic properties, and spectroscopic signatures.

Key parameters that would be of interest include:

Molecular Geometry: Determining the preferred conformation of the piperidine ring (chair, boat, or twist-boat) and the orientation of the propanenitrile substituent.

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would provide information about the molecule's reactivity and potential for charge transfer interactions. researchgate.net

Spectroscopic Data: Simulation of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra would aid in the experimental characterization of the compound. researchgate.net

Reactivity Descriptors: Parameters such as chemical hardness, softness, and electrophilicity index could be calculated to predict its reactivity in various chemical reactions.

A computational study on a related 2-(2-(3-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)hydrazinyl)benzo[d]thiazole derivative highlighted that the HOMO was largely located on the phenylthiazole ring and C=N atoms of the piperidine ring, indicating regions of high electron density and potential for electrophilic attack. researchgate.net Similar analyses for this compound would be highly informative.

Emerging Application Areas in Chemical Science

Given the prevalence of the piperidine scaffold in pharmaceuticals and the synthetic utility of the α-aminonitrile group, this compound holds potential in several areas of chemical science. researchgate.netnih.gov

Medicinal Chemistry: Piperidine derivatives exhibit a wide range of biological activities. researchgate.netnih.gov The target molecule could serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications. The α-aminonitrile moiety itself is found in the structure of some bioactive compounds and can be a precursor to others. researchgate.net

Natural Product Synthesis: α-Aminonitriles are valuable intermediates in the total synthesis of complex natural products, particularly alkaloids. researchgate.netuni-mainz.de The unique substitution pattern of this compound could be leveraged in the construction of novel or known natural product skeletons.

Materials Science: A recent study demonstrated the use of a related piperidine propanenitrile derivative, 3-oxo-3-(piperidin-1-yl)propanenitrile, in the preparation of bioactive films with antimicrobial properties. nih.gov This suggests a potential application for this compound in the development of functional materials.

Identification of Remaining Research Challenges and Future Outlook

The most significant research challenge concerning this compound is the current lack of dedicated scientific literature. While its synthesis and reactivity can be inferred from general principles, specific experimental data is absent.

Future research should focus on:

Optimized Synthesis and Characterization: Developing a robust and high-yielding synthesis of this compound, followed by comprehensive spectroscopic and crystallographic characterization.

Exploration of Reactivity: A systematic investigation of its reactivity, including hydrolysis, reduction, and its use as a building block in the synthesis of more complex molecules.

Computational Modeling: Performing detailed computational studies to understand its structural and electronic properties, which can guide further experimental work.

Biological Screening: Evaluating the biological activity of the compound and its derivatives to explore its potential as a lead structure in drug discovery.

Asymmetric Synthesis: Developing enantioselective synthetic routes to access individual stereoisomers, which is crucial for pharmacological studies. wikipedia.org

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Methyl-2-piperidin-1-ylpropanenitrile in laboratory settings?

- Answer :

- Respiratory Protection : Use P95 (US) or P1 (EU EN 143) particulate filters for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher exposure .

- Gloves : Select impermeable materials with resistance to degradation, though specific recommendations are lacking due to insufficient testing .

- First Aid : Immediately rinse eyes with water for several minutes; remove contaminated clothing and wash skin thoroughly .

- Hazard Classification : Classified as a flammable liquid (GHS02) and severe eye irritant (GHS07) .

Q. How can researchers characterize this compound and its derivatives?

- Answer :

- Spectroscopic Techniques : Use and NMR to confirm structural integrity, particularly for reaction products (e.g., substituted imidazolidinones) .

- Chromatography : Employ HPLC or GC-MS to assess purity and reaction efficiency, especially when optimizing synthetic routes .

- LogP Analysis : Determine partition coefficients to predict solubility and bioavailability .

Q. What are the key considerations for synthesizing this compound?

- Answer :

- Reaction Conditions : Optimize temperature (e.g., 60–80°C) and pressure to maximize yield. Catalysts like cesium carbonate improve efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity in nucleophilic substitution steps .

- Purification : Use recrystallization or column chromatography to isolate high-purity products .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be resolved?

- Answer :

- Data Validation : Cross-reference acute toxicity studies (e.g., LD values) with in vitro assays (e.g., Ames test for mutagenicity) .

- Dose-Response Analysis : Conduct tiered testing in model organisms to clarify thresholds for carcinogenicity (IARC/OSHA classifications) .

- Mechanistic Studies : Investigate metabolic pathways (e.g., CYP450 interactions) to identify toxic intermediates .

Q. What strategies improve the yield of this compound in multi-step syntheses?

- Answer :

Q. How does structural modification of this compound influence its biological activity?

- Answer :

- Pyridine vs. Piperidine Substitution : Pyridine derivatives (e.g., 2-Methyl-2-(pyridin-4-yl)propanenitrile) show enhanced antimicrobial activity due to increased electron-withdrawing effects .

- Steric Effects : Bulky substituents reduce BBB permeability but improve target specificity in CNS drug candidates .

- In Silico Modeling : Use molecular docking to predict interactions with biological targets (e.g., kinases, GPCRs) .

Q. What analytical methods address stability challenges in long-term storage of this compound?

- Answer :

- Stability Testing : Monitor decomposition via accelerated aging studies (40°C/75% RH) and HPLC analysis .

- Storage Conditions : Store under inert gas (N) at –20°C to prevent hydrolysis or oxidation .

- Degradation Products : Identify byproducts (e.g., piperidine oxides) using LC-MS/MS .

Methodological Notes

- Contradictory Data Resolution : Prioritize peer-reviewed studies over vendor-provided SDS sheets for toxicity assessments .

- Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, solvent purity) to minimize batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.